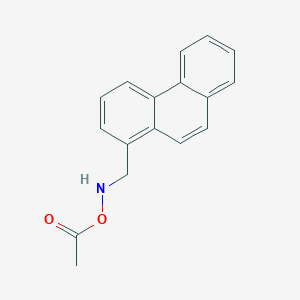

(Phenanthren-1-ylmethylamino) acetate

Description

Overview of Polycyclic Aromatic Hydrocarbon (PAH) Chemistry in Modern Research

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. libretexts.orgfrontiersin.org These molecules are ubiquitous in the environment, often formed from the incomplete combustion of organic materials such as coal and oil. energy.gov In modern research, PAHs are a subject of intense interest across various scientific disciplines. Environmental scientists study their distribution, migration, and impact as widespread contaminants. frontiersin.orgrepec.orgnih.gov In materials science, PAHs serve as building blocks for organic semiconductors and other advanced materials. researchgate.net The chemistry of PAHs is also crucial in astrophysics, as they are believed to account for a significant portion of all carbon in the universe, playing a role in interstellar chemical processes. energy.gov Contemporary research focuses on developing sensitive analytical methods for their detection and exploring their potential in creating novel functional materials. nih.govdntb.gov.ua The fundamental mechanisms of their formation, particularly in extreme environments like combustion flames and the space around carbon-rich stars, remain an active area of investigation. energy.gov

Significance of Phenanthrene (B1679779) as a Versatile Chemical Scaffold

Phenanthrene, a PAH with the formula C₁₄H₁₀, consists of three fused benzene (B151609) rings in an angular arrangement. wikipedia.orgquora.com This nonlinear structure makes it more stable than its linear isomer, anthracene (B1667546). libretexts.orgquora.com Phenanthrene's relative stability and rich electronic character make it a versatile and significant scaffold in chemical synthesis. scispace.comresearchgate.net The phenanthrene nucleus is a core component of numerous biologically active compounds and natural products, including steroids, bile acids, and certain alkaloids like morphine. wikipedia.orgscispace.comresearchgate.net Synthetic derivatives of phenanthrene have demonstrated a wide array of pharmacological activities, including anti-inflammatory, cytotoxic, and antimalarial properties. scispace.comresearchgate.net Its utility extends to being a fundamental building block for more complex molecules and natural products. beilstein-journals.org Researchers continue to explore new synthetic methods to access functionalized phenanthrenes, highlighting its enduring importance in medicinal chemistry and organic synthesis. beilstein-journals.orgnih.govacs.orgnih.gov

Structural Analysis of the (Phenanthren-1-ylmethylamino) acetate (B1210297) Motif

The compound (Phenanthren-1-ylmethylamino) acetate is a derivative of phenanthrene, characterized by a specific arrangement of functional groups attached to the core structure. Its molecular architecture integrates the rigid, aromatic phenanthrene core with a flexible side chain containing both an amine and an ester.

Positional isomerism is a key consideration in phenanthrene chemistry. The molecule has five distinct positions for monosubstitution (1, 2, 3, 4, and 9). Reactions such as electrophilic substitution typically occur at the 9 and 10 positions due to the formation of a more stable carbocation intermediate where aromaticity is preserved in the other two rings. wikipedia.orgresearchgate.net The substituent in this compound is located at the 1-position, which is less reactive towards electrophilic attack than the 9-position, suggesting its introduction likely requires specific synthetic strategies.

Table 1: Comparison of Phenanthrene and Anthracene Isomers

| Property | Phenanthrene | Anthracene |

| Arrangement | Angular | Linear |

| Resonance Energy | 92 kcal/mol quora.com | 84 kcal/mol quora.com |

| Stability | More Stable libretexts.orgresearchgate.net | Less Stable libretexts.orgresearchgate.net |

| Reactivity | Less Reactive | More Reactive |

| Most Reactive Positions | C9, C10 wikipedia.org | C9, C10 |

The aminomethyl group (-CH₂-NH-) serves as a linker between the rigid phenanthrene core and the acetate moiety. This linkage provides conformational flexibility to the side chain. Aminomethyl groups are important structural motifs in many bioactive molecules and are often installed via methods like the Mannich reaction or Suzuki-Miyaura cross-coupling. nih.govmdpi.com The presence of the secondary amine introduces a basic center into the molecule and a site for further chemical modification. The nitrogen atom's lone pair of electrons can participate in hydrogen bonding, which can be crucial for molecular recognition and binding in biological systems. This bifunctional nature, possessing both a nucleophilic nitrogen and a flexible methylene (B1212753) spacer, makes the aminomethyl linkage a versatile component in molecular design.

The acetate group (CH₃COO-) is present as an ester. Acetate esters are common in organic chemistry and are often characterized by their relatively low reactivity, which makes them stable enough to be used as protecting groups for hydroxyl functions. libretexts.orgthieme-connect.de They are generally neutral compounds and can be synthesized through the esterification of an alcohol with acetic acid or its derivatives. iloencyclopaedia.org

The primary reactivity of the acetate ester is its susceptibility to hydrolysis, a reaction that splits the ester into an alcohol and a carboxylic acid (or its salt). libretexts.org This reaction can be catalyzed by either acid or base. libretexts.orglibretexts.org Base-catalyzed hydrolysis, known as saponification, is an irreversible process that yields a carboxylate salt and an alcohol. libretexts.orglibretexts.org The ester functionality in this compound therefore represents a potential site for controlled chemical transformation.

Table 2: Key Chemical Identifiers for this compound

| Property | Value |

| Molecular Formula | C₁₉H₁₇NO₂ |

| Molecular Weight | 291.35 g/mol |

| IUPAC Name | (phenanthren-1-ylmethyl)amino acetate |

Contextualizing this compound within Contemporary Chemical Research

While specific research on this compound is not widely documented in prominent literature, its structure places it at the intersection of several important areas of chemical research. The combination of a phenanthrene core with an amino acid-like side chain (an amine linked to an acetate group) suggests potential applications in medicinal chemistry and materials science.

Phenanthrene derivatives are actively investigated for their pharmacological properties. scispace.comresearchgate.net Furthermore, PAH-based molecules are being explored as fluorescent probes for biological systems, and the inherent fluorescence of the phenanthrene core could be exploited for such purposes. nih.gov The aminomethyl and acetate functionalities provide sites for modifying solubility, creating prodrugs, or linking the molecule to other substrates. The synthesis of such a molecule would likely involve multi-step processes common in modern organic chemistry, potentially utilizing palladium-catalyzed cross-coupling reactions to construct the core or attach the side chain. beilstein-journals.org The study of compounds like this compound contributes to the broader understanding of how to synthesize and functionalize complex aromatic systems for targeted applications.

Relation to N-Substituted Amino Acid Derivatives in Organic Synthesis

This compound is a derivative of glycine (B1666218), the simplest amino acid, and belongs to the broad class of N-substituted amino acids. These molecules are fundamental building blocks in medicinal chemistry and organic synthesis. The substitution on the nitrogen atom significantly influences the molecule's properties and reactivity. monash.eduresearchgate.net

N-alkylation of amino acids, such as the attachment of the phenanthren-1-ylmethyl group in this case, is a key strategy in peptide and peptidomimetic drug design. monash.edu This modification can induce several desirable changes in the resulting molecules. For instance, N-substitution removes the amide proton, which eliminates a hydrogen bond donor capability and can increase resistance to proteolytic degradation. monash.edu Furthermore, the introduction of substituents on the nitrogen atom often increases the lipophilicity of the molecule, which can enhance solubility in non-aqueous media and improve membrane permeability, making the resulting peptides more bioavailable. monash.edu

The synthesis of N-substituted amino acids can be achieved through various methods, including the reaction of glyoxal (B1671930) with a sulfur dioxide source and a primary amine. google.com These derivatives serve as crucial intermediates in the manufacturing of a wide range of products, including peptides, polymers, and other specialized chemicals. google.com The incorporation of "unnatural" or non-canonical amino acids is a cornerstone of modern drug discovery, allowing for the precise tailoring of a peptide's metabolic stability, binding affinity, and pharmacokinetic profile. nih.govnbinno.com

Analogies to Phenanthrene-Based Ligands and Scaffolds in Material Sciences

The compound features a phenanthrene moiety, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings. wikipedia.org This structural unit is not merely an inert scaffold but an active component that imparts specific properties, making it a versatile building block in medicinal chemistry and material science. researchgate.netrsc.org

Phenanthrene and its derivatives are known for a wide range of biological activities and are core structures in many natural products and synthetic drugs, including analgesics, anticancer agents, and antimalarials. researchgate.netnih.gov The planar nature of the phenanthrene ring allows it to intercalate between the base pairs of DNA, a mechanism exploited in the development of cytotoxic agents for cancer chemotherapy. nih.gov The phenanthrene scaffold is therefore a subject of intense research in drug discovery for creating novel therapeutic agents. nih.govresearchgate.net

In material science, the rigid and planar structure of phenanthrene, along with its inherent photophysical properties, makes it an attractive component for functional organic materials. pharmaguideline.com Phenanthrene-based structures have been investigated for applications such as:

Organic Light-Emitting Diodes (OLEDs): The aromatic system can be modified to create materials with specific emission properties.

UV Shielding: The conjugated π-system of the phenanthrene ring provides excellent UV absorption capabilities. acs.org

Building Blocks for Larger Polyaromatics: Functionalized phenanthrenes are valuable intermediates for synthesizing more complex, conjugated molecular systems. rsc.orgnih.gov

Table 2: Selected Applications of Phenanthrene Scaffolds

| Field | Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Anticancer Agents | Planar structure allows for DNA intercalation. nih.gov |

| Anti-inflammatory Drugs | Serves as a scaffold for potent enzyme inhibitors. researchgate.net | |

| Opioid Analgesics | Forms the core of the morphinan (B1239233) chemical structure. wikipedia.org | |

| Material Science | UV-Shielding Materials | Possesses inherent UV absorption due to its conjugated π-system. acs.org |

Research Objectives and Scope of Investigation for this compound Studies

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its hybrid structure suggests several logical research objectives. Investigations would likely focus on leveraging the combined properties of the N-substituted amino acid moiety and the phenanthrene scaffold.

Potential Research Objectives could include:

Synthesis and Characterization: Developing efficient and novel synthetic routes to this compound and its analogues. A primary objective would be to fully characterize its structural, spectroscopic, and photophysical properties.

Applications in Peptidomimetics: Investigating the use of this compound as a non-canonical amino acid in peptide synthesis. Research would aim to understand how the bulky, rigid, and aromatic phenanthrene group influences the secondary structure, conformational stability, and biological activity of the resulting peptides.

Medicinal Chemistry Exploration: Given that phenanthrene scaffolds are explored as DNA intercalators and enzyme inhibitors, a key objective would be to screen this compound and its derivatives for potential cytotoxic or other therapeutic activities. nih.govresearchgate.net The amino acid portion could be used as a handle to improve solubility or to conjugate it to other molecules.

Development of Functional Materials: Exploring the potential of this compound as a building block for new materials. The inherent fluorescence of the phenanthrene core could be studied for applications in chemical sensing or as an emissive component in organic electronics. pharmaguideline.com The amino acid functionality offers a site for polymerization or grafting onto surfaces to create functional coatings.

Coordination Chemistry: Studying the ability of this compound to act as a ligand for metal ions. The nitrogen and oxygen atoms of the amino acid moiety, in conjunction with the aromatic phenanthrene system, could form stable complexes with potential catalytic or material applications.

The scope of such investigations would be interdisciplinary, spanning synthetic organic chemistry, medicinal chemistry, peptide science, and materials science, aiming to unlock the potential of this unique molecular architecture.

Structure

2D Structure

3D Structure

Properties

CAS No. |

7476-86-0 |

|---|---|

Molecular Formula |

C17H15NO2 |

Molecular Weight |

265.31 g/mol |

IUPAC Name |

(phenanthren-1-ylmethylamino) acetate |

InChI |

InChI=1S/C17H15NO2/c1-12(19)20-18-11-14-6-4-8-17-15-7-3-2-5-13(15)9-10-16(14)17/h2-10,18H,11H2,1H3 |

InChI Key |

ODPRXWFXISASHB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)ONCC1=C2C=CC3=CC=CC=C3C2=CC=C1 |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving the Phenanthren 1 Ylmethylamino Acetate Scaffold

Reactivity of the Aminomethyl Moiety in Various Chemical Transformations

The aminomethyl group, which consists of a secondary amine attached to a methylene (B1212753) bridge, is a key site of reactivity in the (Phenanthren-1-ylmethylamino) acetate (B1210297) molecule. The nitrogen atom's lone pair of electrons and the adjacent methylene group allow for a variety of chemical transformations, including nucleophilic and electrophilic reactions, as well as the formation of imines and amides.

As a nucleophile, the nitrogen atom can participate in a variety of reactions. For instance, it can react with electrophiles such as alkyl halides in nucleophilic substitution reactions. The reaction of N-substituted benzylamines with benzyl (B1604629) bromide, for example, proceeds via an SN2-type mechanism. researchgate.net It is expected that (Phenanthren-1-ylmethylamino) acetate would react similarly. The presence of electron-donating groups on the aromatic ring of benzylamine (B48309) has been shown to increase the rate of reaction, while electron-withdrawing groups decrease the rate. researchgate.net

While the nitrogen atom is primarily nucleophilic, under certain conditions, it can exhibit electrophilic character. For instance, after conversion to a suitable leaving group, such as in the formation of a chloramine, the nitrogen atom can be attacked by nucleophiles. However, such reactions are less common for simple secondary amines compared to their nucleophilic reactions.

The aminomethyl group can be a precursor to both imines and amides, two important classes of organic compounds.

Imine Formation: The oxidation of the secondary amine in the aminomethyl group can lead to the formation of an imine. This transformation typically involves the removal of two hydrogen atoms, one from the nitrogen and one from the adjacent methylene carbon. Various oxidizing agents can be employed for this purpose. For instance, the metal-free oxidation of benzylamines to imines can be achieved using salicylic (B10762653) acid derivatives as organocatalysts under an oxygen atmosphere. acs.org Another approach involves the use of hydrogen peroxide in water, catalyzed by vanadium pentoxide, which represents a green and efficient method for imine synthesis from primary benzylamines. rsc.org The general mechanism for the catalytic oxidation of benzylamines to imines often involves the formation of an intermediate that facilitates the dehydrogenation process.

Amide Formation: The nitrogen atom of the aminomethyl moiety can act as a nucleophile in reactions with carboxylic acids or their derivatives to form amides. A common method for amide bond formation is the coupling of a carboxylic acid with an amine, often facilitated by a coupling agent to activate the carboxylic acid. researchgate.net Alternatively, the oxidative amidation of benzylamines with N-substituted formamides, catalyzed by a copper-iron mixed oxide, provides a direct route to amides. sci-hub.se In this reaction, it is proposed that the benzylamine is oxidized to an acyl radical, which then couples with an aminyl radical generated from the formamide. sci-hub.se

| Transformation | Reagents and Conditions | Product Type | Reference |

| Imine Formation | Benzylamine derivatives, O2, 4,6-dimethoxysalicylic acid, Toluene, 90 °C | Imine | acs.org |

| Imine Formation | Primary benzylamines, H2O2, V2O5, Water, Room Temperature | Imine | rsc.org |

| Amide Formation | Benzoic acid, Benzylamine, PPh3, N-chlorophthalimide, Room Temperature | Amide | nih.gov |

| Amide Formation | Benzylamines, N-substituted formamides, Cu-Fe mixed oxide catalyst, TBHP | Amide | sci-hub.se |

This table presents examples of reaction conditions for the formation of imines and amides from benzylamine derivatives, which are analogous to the aminomethyl moiety in this compound.

Reactivity and Hydrolysis Pathways of the Acetate Ester

The acetate ester functionality in this compound is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond. This process can be catalyzed by either acid or base, and each proceeds through a distinct mechanism. The ester can also undergo transesterification in the presence of an alcohol.

Acidic Hydrolysis: Under acidic conditions, the hydrolysis of an ester is a reversible process that yields a carboxylic acid and an alcohol. libretexts.org The mechanism involves the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol lead to the formation of the carboxylic acid. byjus.com The use of a large excess of water can drive the equilibrium towards the products. libretexts.org

Basic Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (B78521), the hydrolysis of an ester is an irreversible reaction that produces a carboxylate salt and an alcohol. libretexts.org The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. The elimination of the alkoxide leaving group results in the formation of a carboxylic acid, which is then deprotonated by the basic conditions to form the carboxylate salt. This reaction is effectively irreversible because the final deprotonation step is highly favorable. libretexts.org

| Condition | Catalyst/Reagent | Products | Reversibility |

| Acidic | Strong Acid (e.g., H2SO4) | Carboxylic Acid + Alcohol | Reversible |

| Basic | Strong Base (e.g., NaOH) | Carboxylate Salt + Alcohol | Irreversible |

This table summarizes the conditions and outcomes of acidic and basic hydrolysis of esters.

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.org This reaction is an equilibrium process. To drive the reaction towards the desired product, the alcohol reactant is often used in large excess, or the alcohol product is removed from the reaction mixture as it is formed. wikipedia.org

The mechanism of transesterification is analogous to that of hydrolysis. Under basic conditions, an alkoxide ion acts as the nucleophile, attacking the carbonyl carbon of the ester. masterorganicchemistry.com Under acidic conditions, the alcohol is the nucleophile, and it attacks the protonated carbonyl group of the ester. masterorganicchemistry.com

Functional Group Interconversions on the Phenanthrene (B1679779) Ring

The phenanthrene ring system is an aromatic scaffold that can undergo various functional group interconversions, most notably through electrophilic substitution reactions. The reactivity of phenanthrene is greater than that of benzene (B151609), and substitution patterns can be complex. libretexts.org Reactions typically occur at the 9 and 10 positions. wikipedia.org

Common electrophilic substitution reactions on the phenanthrene ring include:

Halogenation: Reaction with bromine can lead to the formation of 9-bromophenanthrene. wikipedia.org

Nitration: Nitration of phenanthrene can result in a mixture of substituted products. libretexts.org

Sulfonation: Aromatic sulfonation with sulfuric acid can yield 2- and 3-phenanthrenesulfonic acids. wikipedia.org

Friedel-Crafts Acylation and Alkylation: These reactions can introduce acyl and alkyl groups onto the phenanthrene ring, although the position of substitution can be influenced by the reaction conditions. libretexts.org

Beyond electrophilic substitution, other transformations can be envisioned. For example, oxidation of the phenanthrene ring with strong oxidizing agents like chromic acid can lead to the formation of phenanthrenequinone. wikipedia.org Reduction of the aromatic system is also possible under specific conditions, such as catalytic hydrogenation, which can yield 9,10-dihydrophenanthrene. wikipedia.org

Aromatic Substitution Reactions on the Phenanthrene Core

The phenanthrene ring system is more reactive towards electrophilic aromatic substitution than benzene. libretexts.org This enhanced reactivity stems from the lower loss of resonance stabilization energy in the formation of the cationic intermediate (arenium ion or sigma complex). libretexts.org Reactions of phenanthrene itself with electrophiles are often complex, yielding mixtures of various substituted isomers. libretexts.org

The position of electrophilic attack is governed by the stability of the corresponding arenium ion intermediate. For the unsubstituted phenanthrene, the C9 and C10 positions are particularly reactive due to the formation of a more stable intermediate where two of the three rings retain their benzenoid character.

In the case of this compound, the substituent at the C1 position exerts a significant directing effect on incoming electrophiles. The substituent, —CH₂NHCH₂COOR, is classified as an activating group and an ortho, para-director. organicchemistrytutor.comwikipedia.org This is primarily due to the resonance effect of the nitrogen atom's lone pair of electrons, which can be donated to the aromatic π-system. This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho (C2) and para (C10) positions, and stabilizes the corresponding arenium ion intermediates. organicchemistrytutor.comwikipedia.org

While the C10 position is electronically favored due to both the inherent reactivity of the phenanthrene nucleus and the para-directing effect of the substituent, steric hindrance from the substituent at C1 might influence the product distribution. The ortho position (C2) is also activated, but attack at this position may be sterically hindered. Therefore, electrophilic substitution is expected to occur preferentially at the C10 position, with potential for minor products resulting from substitution at other activated positions.

| Reaction | Reagents | Predicted Major Product | Mechanism Notes |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | (10-Nitrophenanthren-1-ylmethylamino) acetate | Formation of nitronium ion (NO₂⁺) followed by electrophilic attack, primarily at the C10 position. |

| Halogenation | Br₂ / FeBr₃ | (10-Bromophenanthren-1-ylmethylamino) acetate | Polarization of Br₂ by Lewis acid creates the electrophile, which attacks the electron-rich C10 position. |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | (10-Acetylphenanthren-1-ylmethylamino) acetate | Formation of an acylium ion (CH₃CO⁺) which attacks the C10 position. The amino group may need protection to prevent side reactions with the Lewis acid. |

Oxidation and Reduction Pathways of the Phenanthrene System

The phenanthrene moiety is susceptible to both oxidation and reduction, with the C9-C10 bond being the most reactive site due to its higher double bond character compared to other bonds in the aromatic system.

Oxidation: Oxidation of phenanthrene typically yields phenanthrene-9,10-quinone. Stronger oxidizing agents can lead to the cleavage of the C9-C10 bond to form 2,2'-diphenic acid. For the this compound molecule, the phenanthrene core is expected to follow this pathway. However, the side chain also contains sites susceptible to oxidation. The secondary amine and the benzylic-type methylene bridge (Ar-CH₂-N) could potentially be oxidized under certain conditions, leading to a more complex product mixture. For instance, palladium-catalyzed N-arylations of amino acid esters are known, and the resulting products can undergo oxidative couplings. researchgate.net

Reduction: Catalytic hydrogenation of phenanthrene, typically using catalysts like Raney Nickel, results in the selective reduction of the C9-C10 double bond to yield 9,10-dihydrophenanthrene. This pathway is expected to be dominant for the this compound scaffold under mild reducing conditions. Under more forcing conditions (high pressure and temperature), further reduction of the other aromatic rings can occur. Additionally, the ester functional group in the acetate moiety can be reduced to a primary alcohol by strong reducing agents like lithium aluminum hydride (LiAlH₄).

| Reaction Type | Reagents | Primary Site of Reaction | Expected Product |

|---|---|---|---|

| Oxidation | Chromic acid (e.g., CrO₃) | Phenanthrene C9-C10 bond | This compound-9,10-quinone |

| Oxidation (strong) | KMnO₄ (hot, concentrated) | Phenanthrene C9-C10 bond | Corresponding 2,2'-diphenic acid derivative |

| Reduction | H₂, Raney Ni | Phenanthrene C9-C10 bond | (9,10-Dihydrophenanthren-1-ylmethylamino) acetate |

| Reduction (strong) | LiAlH₄ followed by aqueous workup | Ester carbonyl | 2-((Phenanthren-1-ylmethyl)amino)ethan-1-ol |

Intramolecular Reactivity and Cyclization Possibilities

The structure of this compound, containing both a nucleophilic secondary amine and an electrophilic ester group, is well-suited for intramolecular cyclization. Specifically, an intramolecular aminolysis reaction can be envisaged. In this process, the nitrogen atom of the amino group acts as a nucleophile, attacking the carbonyl carbon of the acetate ester.

This type of reaction, often promoted by heat or catalysis (acid or base), leads to the formation of a cyclic amide, known as a lactam. nih.govorganic-chemistry.org The cyclization would result in the formation of a new six-membered ring, leading to a tetracyclic product. The specific product would be a piperidin-2-one ring fused to the phenanthrene scaffold. Such intramolecular cyclizations of amino esters are a common and efficient method for the synthesis of N-substituted lactams. nih.govorganic-chemistry.org

| Reaction | Conditions | Product Type | Proposed Structure |

|---|---|---|---|

| Intramolecular Aminolysis | Thermal or Base/Acid Catalysis | Lactam (Piperidin-2-one derivative) | A tetracyclic system with a piperidin-2-one ring fused to the phenanthrene core. |

Metal-Catalyzed Transformations Involving the this compound Framework

Transition metal catalysis offers powerful tools for the functionalization of aromatic scaffolds. benthamscience.com The this compound framework is a promising substrate for such transformations, particularly through C-H bond activation. researchgate.net

The secondary amine in the side chain can act as a directing group, coordinating to a metal center (e.g., Palladium, Rhodium) and directing the activation of a nearby C-H bond. catalyst-enabling-synthetic-chemistry.com In this molecule, the most likely site for such directed C-H activation would be the ortho C-H bond at the C2 position of the phenanthrene ring. This would form a stable five-membered palladacycle intermediate. This intermediate could then react with various coupling partners (e.g., alkenes, alkynes, aryl halides) in Heck, Suzuki, or Sonogashira-type reactions, allowing for the selective introduction of new functional groups at the C2 position.

This strategy represents a highly efficient and atom-economical way to elaborate the phenanthrene core, providing access to complex derivatives that would be difficult to synthesize through traditional electrophilic substitution methods. benthamscience.comresearchgate.net

| Reaction Type | Catalyst System (Example) | Directing Group | Predicted Site of Functionalization | Potential Outcome |

|---|---|---|---|---|

| Directed C-H Arylation | Pd(OAc)₂, PPh₃, Aryl-Br | Secondary Amine | C2-H | Formation of a C-C bond at the C2 position with an aryl group. |

| Directed C-H Alkenylation | [RhCp*Cl₂]₂, AgSbF₆, Alkene | Secondary Amine | C2-H | Introduction of a vinyl group at the C2 position. |

| Directed C-H Carbonylation | Pd(OAc)₂, CO | Secondary Amine | C2-H | Formation of a new heterocyclic ring via incorporation of carbon monoxide. |

Computational and Theoretical Studies of Phenanthren 1 Ylmethylamino Acetate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of molecules at the atomic level. These ab initio and density functional theory (DFT) methods provide deep insights into molecular behavior without the need for empirical data. For a molecule like (Phenanthren-1-ylmethylamino) acetate (B1210297), these calculations would elucidate the distribution of electrons and the energies of molecular orbitals, which are key determinants of its chemical reactivity and stability.

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized, lowest-energy three-dimensional structure of a molecule. By solving approximations of the Schrödinger equation, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

For (Phenanthren-1-ylmethylamino) acetate, a DFT study, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to find its most stable geometric conformation. researchgate.netresearchgate.net The calculation would begin with an initial guess of the structure and iteratively adjust the atomic positions to minimize the total electronic energy of the molecule. The final output would provide the precise coordinates of each atom. This optimized geometry is crucial for understanding the molecule's steric and electronic properties and serves as the foundation for all other computational analyses, including vibrational and electronic spectra predictions. The total energy calculated for the optimized structure is also a measure of the molecule's thermodynamic stability.

Table 1: Hypothetical DFT Calculation Parameters for this compound

| Parameter | Typical Method/Basis Set | Information Yielded |

| Functional | B3LYP | Approximates the exchange-correlation energy. |

| Basis Set | 6-311++G(d,p) | Defines the atomic orbitals used in the calculation. |

| Output Data | Optimized Coordinates | Provides the 3D structure (bond lengths, angles). |

| Total Energy | Indicates the thermodynamic stability of the molecule. |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a central concept in understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. irjweb.comyoutube.com

A computational analysis of this compound would calculate the energies and visualize the spatial distributions of these orbitals. researchgate.net The HOMO is expected to be localized primarily on the electron-rich phenanthrene (B1679779) ring system, while the LUMO's location would depend on the specific electronic effects of the methylamino acetate substituent. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. irjweb.com A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. irjweb.com Conversely, a large energy gap implies high stability. irjweb.com This analysis provides fundamental insights into the molecule's potential reactivity in chemical reactions.

Table 2: Key Parameters from a Theoretical FMO Analysis

| Parameter | Definition | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

Prediction of Spectroscopic Signatures (without listing specific values)

Computational chemistry allows for the prediction of various types of molecular spectra. These theoretical spectra are invaluable for interpreting experimental data and assigning specific spectral features to corresponding molecular motions or electronic transitions.

Following a successful geometry optimization with DFT, a frequency calculation can be performed. This analysis computes the vibrational modes of the molecule, which correspond to the stretching, bending, and twisting of chemical bonds. Each vibrational mode has a characteristic frequency and intensity.

For this compound, this calculation would produce a theoretical infrared (IR) and Raman spectrum. The results would show the expected positions and relative intensities of absorption peaks. This information is critical for identifying the presence of specific functional groups, such as C=O stretching from the acetate group, N-H bending from the amino group, and various C-H and C=C vibrations associated with the phenanthrene aromatic system. The theoretical spectrum serves as a guide for assigning peaks in an experimentally measured spectrum.

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This calculation determines the energies of electronic transitions from the ground state to various excited states.

A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov The predicted spectrum would likely show characteristic absorptions in the ultraviolet region, corresponding to π→π* transitions within the extended aromatic system of the phenanthrene core. The position and intensity of these absorptions would be influenced by the electronic nature of the methylamino acetate substituent. Similarly, computational methods can be used to model the electronic transitions from the lowest excited state back to the ground state, providing insights into the molecule's potential fluorescence or phosphorescence properties.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on a single, static, lowest-energy structure, molecules are dynamic and can adopt various shapes or conformations. Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time.

An MD simulation of this compound would involve placing the molecule, often in a simulated solvent environment, and calculating the forces between atoms using a force field. By solving Newton's equations of motion, the simulation tracks the trajectory of each atom over a period of time, typically nanoseconds to microseconds.

This type of simulation would reveal the conformational flexibility of the this compound molecule, particularly the rotation around the single bonds of the methylamino acetate side chain. It would provide information on the most populated conformations, the energy barriers between them, and how the molecule interacts with its environment (e.g., solvent molecules). This is particularly important for understanding how the molecule might interact with biological targets or other molecules in a solution.

Analysis of Intermolecular Interactions and Self-Assembly Propensities

For this compound, several key interactions are expected to govern its self-assembly:

Hydrogen Bonding: The presence of the amino group (-NH-) as a hydrogen bond donor and the carbonyl oxygen atoms of the acetate group (-COO-) as hydrogen bond acceptors suggests that strong N-H···O hydrogen bonds would be a dominant feature in its crystal structure. These interactions are highly directional and play a significant role in forming stable, ordered assemblies.

π-π Stacking: The large, planar aromatic surface of the phenanthrene core is prone to π-π stacking interactions. These interactions, arising from the overlap of π-orbitals between adjacent molecules, would contribute significantly to the cohesion of the crystal lattice.

C-H···π Interactions: Hydrogen atoms attached to the phenanthrene ring or the methyl group can interact with the electron-rich π-face of an adjacent phenanthrene ring, further stabilizing the molecular packing.

A hypothetical Hirshfeld analysis for this compound would likely yield a distribution of contacts similar to that shown in the table below, reflecting the importance of both hydrogen bonding and aromatic stacking.

| Interaction Type | Typical Percentage Contribution (%) | Description |

|---|---|---|

| H···H | ~35 - 45% | Represents the largest contribution, typical for organic molecules, arising from van der Waals forces. |

| C···H / H···C | ~25 - 35% | Indicative of C-H···π interactions and general van der Waals contacts. |

| O···H / H···O | ~15 - 25% | A significant contribution highlighting the presence of strong N-H···O and potentially C-H···O hydrogen bonds. |

| C···C | ~5 - 10% | Corresponds to π-π stacking interactions between phenanthrene rings. |

| N···H / H···N | ~2 - 5% | Represents contacts involving the nitrogen atom, primarily through hydrogen bonding. |

Investigation of Charge Transfer Characteristics within the Molecular Structure

The molecular architecture of this compound, featuring an electron-donating group (amino) and an electron-accepting group (acetate) connected by a π-conjugated phenanthrene bridge, is characteristic of a Donor-π-Acceptor (D-π-A) system. Such systems are known to exhibit intramolecular charge transfer (ICT) upon electronic excitation, a phenomenon that is fundamental to their optical and electronic properties. washington.edumdpi.com

Density Functional Theory (DFT) is the primary computational method used to investigate these characteristics. ufl.edu Key analyses include:

Frontier Molecular Orbitals (FMOs): The spatial distribution and energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are examined. In a D-π-A system like this, the HOMO density is expected to be localized primarily on the electron-donating amino group and the phenanthrene ring. In contrast, the LUMO density is anticipated to be concentrated on the electron-accepting acetate group and the phenanthrene bridge. chemrxiv.org The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter that influences the molecule's electronic transitions and reactivity. A smaller gap typically facilitates ICT.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution and delocalization within the molecule. It can quantify the charge transfer from the Lewis-type orbitals (donors, e.g., lone pairs on the nitrogen atom) to non-Lewis type orbitals (acceptors, e.g., antibonding orbitals in the acetate group). The stabilization energy E(2) associated with these donor-acceptor interactions provides a quantitative measure of the ICT strength.

The table below presents hypothetical data that would be derived from a DFT and NBO analysis of this compound, illustrating the expected charge transfer characteristics.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| EHOMO | -5.8 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| ELUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| Energy Gap (ΔE) | 4.3 eV | Indicates the energy required for electronic excitation and influences ICT. |

| NBO Charge on Amino Group | +0.25 e | Positive charge indicates donation of electron density. |

| NBO Charge on Acetate Group | -0.45 e | Negative charge indicates acceptance of electron density. |

| Key NBO Interaction E(2) | > 15 kcal/mol | High stabilization energy confirms significant charge delocalization from the donor to the acceptor. |

Prediction of Non-Linear Optical (NLO) Properties

Materials with strong ICT characteristics often exhibit significant non-linear optical (NLO) responses, making them candidates for applications in photonics and optoelectronics. jhuapl.edu The NLO properties arise from the interaction of a material with an intense electromagnetic field, such as that from a laser, leading to phenomena like second-harmonic generation. The key molecular parameters that determine the NLO response are the polarizability (α) and the first hyperpolarizability (β). nih.govresearchgate.net

Quantum computational methods, particularly DFT using functionals like B3LYP, are widely employed to predict these properties. nih.govresearchgate.net For a D-π-A molecule like this compound, the application of an external electric field can induce a significant change in the dipole moment due to the ease of charge displacement from the donor to the acceptor end. This large change is directly related to a high value of hyperpolarizability (β). researchgate.net

Polarizability (α): Represents the linear response of the electron cloud to an applied electric field.

First Hyperpolarizability (β): Quantifies the second-order, non-linear response. A large β value is a primary indicator of a promising NLO material. Molecules with a high degree of ICT, low HOMO-LUMO energy gaps, and large differences in dipole moment between the ground and excited states are expected to have large β values. nih.gov

Theoretical calculations for this compound would be expected to show a significant NLO response due to its inherent D-π-A structure. The predicted values for its dipole moment and NLO properties are illustrated in the hypothetical data table below.

| Property | Component | Hypothetical Value (a.u.) | Description |

|---|---|---|---|

| Dipole Moment (μ) | μx | 2.1 | Represents the ground-state charge asymmetry. A non-zero value is a prerequisite for second-order NLO activity. |

| μy | 1.5 | ||

| μz | 0.8 | ||

| μtotal | 2.7 D | ||

| Polarizability (α) | αxx | 250 | Measures the ease of distortion of the electron cloud by an electric field. |

| αyy | 210 | ||

| αzz | 150 | ||

| αiso | 203 x 10-24 esu | ||

| First Hyperpolarizability (β) | βvec | 450 | Quantifies the second-order NLO response. Larger values indicate superior NLO performance. |

| βtotal | 520 x 10-30 esu |

Advanced Applications in Chemical Research

Design of Phenanthrene-Based Functional Materials

Extensive research into the applications of phenanthrene (B1679779) derivatives has revealed their potential in the development of novel functional materials. However, specific data regarding the integration of (Phenanthren-1-ylmethylamino) acetate (B1210297) into such materials is not presently available in publicly accessible scientific literature. The following sections outline potential, though currently hypothetical, applications based on the known properties of the broader class of phenanthrene compounds.

Integration into Organic Electronic Devices (e.g., OLEDs, Organic Solar Cells)

Phenanthrene-containing compounds are of interest in the field of organic electronics due to their inherent photophysical and electronic properties. google.comresearchgate.net Generally, the rigid and planar structure of the phenanthrene core can facilitate π-π stacking, which is crucial for charge transport in organic semiconductors. The development of phenanthrene-based materials has been explored for applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). researchgate.netncsu.edu Functionalization of the phenanthrene scaffold allows for the tuning of electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to optimize device performance. While a variety of functionalized phenanthrenes have been investigated, specific studies detailing the synthesis and device integration of (Phenanthren-1-ylmethylamino) acetate are not currently documented.

Exploration in Supramolecular Chemistry as Scaffolds for Host-Guest Systems

The aromatic framework of phenanthrene makes it a candidate for the construction of supramolecular assemblies. The hydrophobic surface of the phenanthrene unit can drive self-assembly in aqueous media through hydrophobic interactions. For instance, DNA oligomers modified with phenanthrene residues have been shown to self-assemble into spherical nanostructures with light-harvesting properties. nih.gov These assemblies are stabilized by the hydrophobic interactions between the phenanthrene moieties. nih.gov While this demonstrates the potential of phenanthrene derivatives in supramolecular chemistry, the specific use of this compound as a scaffold for host-guest systems has not been reported.

Utility as Building Blocks in Complex Organic Synthesis

Phenanthrene and its derivatives serve as important building blocks in the synthesis of more complex organic molecules, including natural products and larger polycyclic aromatic hydrocarbons. beilstein-journals.org

Precursors for Polycyclic Aromatic Hydrocarbons with Extended Conjugation

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. talema.com Phenanthrene itself is a fundamental three-ring PAH. nih.govresearchgate.net Synthetic methodologies have been developed to construct larger, more complex PAHs from simpler phenanthrene precursors. beilstein-journals.orgresearchgate.net These larger systems with extended π-conjugation are of interest for their unique electronic and optical properties. While various phenanthrene derivatives are utilized in these syntheses, the role of this compound as a specific precursor for such extended PAHs is not described in the current literature.

Chiral Auxiliaries and Ligands in Asymmetric Catalysis (if applicable)

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds. nih.govfrontiersin.orgnih.gov This often involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnih.gov Given the structural features of this compound, which includes a stereocenter if the nitrogen atom is appropriately substituted, it could hypothetically be explored as a chiral auxiliary or ligand. However, there is no current research to support its application in this area.

Role as Chemical Probes and Sensing Elements (without specific biological targets)

Chemical probes are small molecules used to study and manipulate chemical systems. Phenanthridine (B189435) analogues, which share a structural similarity with phenanthrene, have been identified as chemical probes. nih.gov The fluorescent nature of many aromatic compounds, including phenanthrenes, makes them suitable candidates for sensing applications. Alterations in the fluorescence properties upon interaction with an analyte can be used for detection. Despite the potential of the phenanthrene scaffold in this regard, there are no specific reports on the use of this compound as a chemical probe or sensing element for non-biological targets.

Fluorogenic Probes for Non-Biological Analytes (e.g., metal ions, pH)

The phenanthrene moiety is an excellent fluorophore, possessing intriguing electronic and optical properties that make its derivatives valuable as fluorescent probes. nih.gov These probes function by converting the recognition of a specific analyte, such as a metal ion or a change in pH, into a measurable optical signal, typically a change in fluorescence intensity ("turn-on" or "turn-off") or a shift in emission wavelength.

The design of such probes generally involves linking the phenanthrene fluorophore to a receptor unit that selectively binds the target analyte. The aminomethyl acetate group in "this compound" can theoretically serve as a binding site for various metal ions. Upon chelation with a metal ion, processes like Chelation-Enhanced Fluorescence (CHEF) can occur, leading to a significant increase in emission intensity. For instance, a phenanthrene-imidazole-based probe was designed for the selective detection of Ag⁺ ions, demonstrating a "turn-on" fluorescent response and a visible color change. researchgate.net The probe achieved a low detection limit of 1.8 nM and was effective over a broad pH range from 3 to 11. researchgate.net

Similarly, phenanthrene derivatives have been developed for sensing other metal ions. A probe combining phenanthrene, imidazole, and phenol (B47542) elements demonstrated a "turn-on" green emission for the detection of Cu²⁺. rsc.org In a different approach, phenanthroline derivatives have been successfully used to create highly sensitive fluorescent sensors for Zn²⁺. researchgate.net

Phenanthrene-based systems are also effective for pH sensing. A novel dyad probe combining pH-insensitive phenanthrene units with a pH-responsive rhodamine B derivative was synthesized for ratiometric measurements of acidic pH. rsc.org In this system, the phenanthrene serves as an internal reference, while the rhodamine unit's fluorescence switches on in acidic conditions (pKa = 2.59), allowing for precise pH measurement by comparing the intensity ratios of the different emission bands. rsc.org While some probes are designed for acidic environments, others, like certain anthracene (B1667546) derivatives, can be tuned to respond to basic conditions. nih.gov The amine group in "this compound" could potentially be protonated under acidic conditions, altering the fluorescence of the phenanthrene core and enabling its use as a pH sensor.

The table below summarizes the performance of various phenanthrene-based fluorescent probes for non-biological analytes, illustrating the potential capabilities of compounds with this structural motif.

| Probe Type | Analyte | Sensing Mechanism | Limit of Detection (LOD) | Reference |

| Phenanthrene-imidazole | Ag⁺ | "Turn-on" fluorescence | 1.8 nM | researchgate.net |

| Phenanthrene-imidazole-phenol | Cu²⁺ | "Turn-on" green emission | Not Specified | rsc.org |

| Phenanthrene-rhodamine dyad | Acidic pH | Ratiometric sensing | pKa = 2.59 ± 0.04 | rsc.org |

| Phenanthridine-based sensor | Th⁴⁺ | "Turn-on" fluorescence | 99 nM | nih.gov |

Development of Novel Reagents and Catalysts

The development of new supporting ligands is crucial for advancing transition metal catalysis, as ligands dictate the electronic and steric environment of the metal center, thereby controlling its reactivity, selectivity, and stability. nih.gov Organic compounds containing nitrogen, phosphorus, or oxygen donor atoms are widely employed as ligands. The "this compound" structure contains a nitrogen donor atom, placing it within the broad class of aminomethyl ligands capable of coordinating with transition metals.

While the phenanthrene ring itself can act as a ligand by coordinating its π-system to a metal, as seen in sandwich complexes with chromium, the aminomethyl group offers a different mode of binding through a direct nitrogen-metal sigma bond. researchgate.net The bulky phenanthrene group attached to the aminomethyl ligand would provide a unique steric environment around the metal center. This steric hindrance can be advantageous in catalysis, for example, by influencing the regioselectivity or enantioselectivity of a reaction.

Transition metal complexes featuring various ligands are instrumental in numerous catalytic processes, including oxidation reactions. For instance, copper(II) complexes have been studied for their catalytic activity in the oxidation of phenol. orientjchem.org The design of the ligand is key to mimicking the efficiency and selectivity of natural enzymes. orientjchem.org

Although the inclusion of the related phenanthridine fragment in ligands for transition metal coordination is noted as underexplored, it has been shown to be a versatile component for late transition metals like Zn(II), Ni(II), Pd(II), and Cu(II). umanitoba.ca This suggests that the broader class of phenanthrene-containing ligands, including aminomethyl derivatives, holds promise for creating novel catalysts. The development of such catalysts using abundant, first-row transition metals is a key goal in designing environmentally friendly and cost-effective chemical processes. emory.edu The specific influence of a phenanthrene-aminomethyl ligand on the catalytic activity of a metal complex would depend on the specific metal and the target reaction, representing a fertile area for future research.

Future Directions and Emerging Research Avenues

Exploration of Diverse Substitution Patterns on the Phenanthrene (B1679779) Core

A primary avenue for future research lies in the systematic exploration of various substitution patterns on the phenanthrene core of (Phenanthren-1-ylmethylamino) acetate (B1210297). The introduction of different functional groups at various positions on the three fused benzene (B151609) rings can profoundly influence the molecule's electronic, optical, and biological properties. nih.govlibretexts.org

Research efforts could focus on introducing both electron-donating groups (such as methoxy (B1213986) or amino groups) and electron-withdrawing groups (like nitro or cyano groups). These substitutions are known to alter the electron density distribution across the polycyclic aromatic system, thereby tuning its photophysical characteristics, such as fluorescence quantum yield and emission wavelength. A study on alkyl-substituted phenanthrenes, for instance, demonstrated that the position of alkylation significantly affects the molecule's metabolism and mutagenicity, with substituents creating an additional bay region-like motif leading to increased mutagenicity. nih.gov This highlights the critical role of substituent placement in determining the ultimate properties and potential applications of the derivatives.

Furthermore, the synthesis of multi-substituted phenanthrenes offers a strategy to create molecules with highly tailored functionalities. nih.gov By strategically placing different substituents, researchers can modulate properties like solubility, thermal stability, and intermolecular interactions, which are crucial for applications in materials science and medicinal chemistry. semanticscholar.org The reactivity of the phenanthrene core is higher than that of benzene, with the 9 and 10 positions being particularly reactive, resembling an alkene double bond. libretexts.org This inherent reactivity can be exploited for post-synthetic modifications. rsc.org

Future investigations would likely involve a combination of synthetic chemistry to create a library of derivatives and detailed spectroscopic and electrochemical analysis to characterize their properties.

| Potential Substituent | Anticipated Effect on Phenanthrene Core | Potential Application Area |

| Electron-donating groups (-OCH₃, -NH₂) | Increase electron density, shift absorption/emission to longer wavelengths | Organic electronics, fluorescent probes |

| Electron-withdrawing groups (-NO₂, -CN) | Decrease electron density, alter redox potentials | Sensors, charge-transfer materials |

| Halogens (-F, -Cl, -Br) | Induce heavy-atom effect, facilitate intersystem crossing, influence crystal packing | Phosphorescent materials, crystal engineering |

| Alkyl chains (-CH₃, -C₄H₉) | Increase solubility in organic solvents, affect solid-state packing | Solution-processable materials, organic semiconductors |

| Boronic acids/esters (-B(OH)₂) | Enable further functionalization via cross-coupling reactions | Synthetic building blocks, chemical sensors |

Hybrid Material Development Incorporating (Phenanthren-1-ylmethylamino) acetate

The incorporation of this compound into hybrid materials represents a significant growth area for research. By combining this organic molecule with other materials, such as polymers, nanoparticles, or metal-organic frameworks (MOFs), novel composites with synergistic or entirely new properties can be developed.

One promising direction is the development of phenanthrene-containing polymers. The amino and acetate groups on the side chain of this compound provide reactive handles for polymerization or for grafting onto existing polymer backbones. The resulting polymers could exhibit enhanced thermal stability, charge transport properties, or luminescence, derived from the phenanthrene units.

Hybrid microparticles are another area of interest. Research has demonstrated the preparation of phenanthrene/pyrene hybrid microparticles through an aqueous melt processing route. nih.govkent.ac.uk These particles can serve as synthetic mimics for polycyclic aromatic hydrocarbon-based cosmic dust or be used in other material applications. nih.govkent.ac.uk Similarly, this compound could be incorporated into such micro- or nanoparticles, potentially in combination with other polycyclic aromatic hydrocarbons, to create materials with tailored optical or release properties.

The development of these hybrid materials would require interdisciplinary research, combining organic synthesis with polymer chemistry and materials science to design and fabricate functional composites.

Advanced Computational Modeling for Structure-Property Relationship Prediction

Advanced computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for accelerating the discovery and design of new this compound derivatives with desired properties. researchgate.net These computational methods can predict a wide range of molecular properties, including electronic structure, absorption and emission spectra, and redox potentials, before a molecule is synthesized in the lab. mjcce.org.mk

By creating computational models of this compound with various substitution patterns, researchers can establish clear structure-property relationships. nih.govresearchgate.net For example, DFT calculations can be used to investigate how different substituents affect the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for applications in organic electronics. researchgate.net Molecular simulations can also be employed to study the adsorption behavior of phenanthrene derivatives on surfaces, providing insights for applications in catalysis and separation. nih.gov

These predictive models can screen large virtual libraries of potential derivatives, identifying the most promising candidates for synthesis and experimental validation. This in-silico approach can significantly reduce the time and resources required for materials development.

| Computational Method | Predicted Property | Relevance for this compound |

| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), absorption/emission spectra, molecular orbitals | Guiding the design of derivatives for optical and electronic applications. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Excited state properties, fluorescence and phosphorescence characteristics | Predicting luminescence and suitability for light-emitting devices or sensors. researchgate.net |

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions, diffusion in matrices | Understanding solid-state packing, solubility, and behavior in hybrid materials. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds and non-covalent interactions | Analyzing intramolecular and intermolecular forces that govern crystal packing. |

Integration of this compound into Stimuli-Responsive Systems

The development of "smart" materials that respond to external stimuli is a major frontier in materials science. The integration of this compound into such stimuli-responsive systems is a compelling research direction. mdpi.com The phenanthrene core provides a robust chromophore, and its photophysical properties can potentially be modulated by various stimuli.

Research has shown that luminophores based on phenanthrene can exhibit stimuli-responsive luminescence, changing their emission color in response to mechanical force (mechanofluorochromism). rsc.org This behavior is often linked to changes in the solid-state packing of the molecules. By designing derivatives of this compound that favor specific packing motifs, it may be possible to create new mechanosensitive materials.

Other potential stimuli include pH and the presence of specific ions. The amino and acetate groups in the side chain can be protonated or deprotonated, which could alter the electronic properties of the phenanthrene ring through inductive effects or changes in conformation. This could lead to pH-responsive fluorescent probes or drug delivery systems. nih.gov The development of such systems requires a deep understanding of how external triggers affect both the molecular and supramolecular properties of the compound.

Development of Sustainable Synthetic Routes for Scalable Production

While classic methods like the Haworth and Bardhan-Sengupta syntheses are well-established for creating the phenanthrene skeleton, they often require harsh conditions and multiple steps. quimicaorganica.orgresearchgate.net Future research must focus on developing more sustainable and scalable synthetic routes to this compound and its derivatives.

Modern catalytic methods offer promising alternatives. For example, palladium-catalyzed domino reactions have been reported for the efficient, one-pot synthesis of phenanthrene derivatives from readily available starting materials. nih.govbeilstein-journals.org These methods often proceed under milder conditions, offer higher yields, and tolerate a wider range of functional groups. nih.gov Gold-catalyzed cycloisomerization reactions also provide a selective route to phenanthrenes. acs.org Other innovative approaches include exploiting electrocyclization during thermolysis of Diels-Alder intermediates and internal redox reaction/ring expansion sequences. nih.govrsc.org

The goal is to develop synthetic strategies that are not only efficient and high-yielding but also align with the principles of green chemistry by minimizing waste, reducing energy consumption, and using less hazardous reagents. The development of such routes is crucial for the eventual large-scale production and commercialization of materials based on this compound.

| Synthetic Strategy | Advantages | Reference |

| Palladium-Catalyzed Domino Reaction | One-pot synthesis, higher yields, shorter reaction times, wide substrate scope. | nih.govbeilstein-journals.org |

| Gold-Catalyzed Cycloisomerization | High selectivity for phenanthrene derivatives. | acs.org |

| Diels-Alder / Electrocyclization | Access to a wide variety of fused phenanthrene derivatives. | rsc.org |

| Internal Redox/Ring Expansion | Divergent synthesis of multi-substituted phenanthrenes. | nih.gov |

| Aryne Diels-Alder Cycloaddition | Simple, devoid of column chromatography for the parent compound. | researchgate.net |

Investigations into Solid-State Properties and Crystal Engineering

The arrangement of molecules in the solid state dictates many of the bulk properties of a material, including its optical and electronic characteristics. A thorough investigation into the solid-state properties and crystal engineering of this compound is a critical area for future research.

Crystal engineering aims to control the way molecules pack in a crystal lattice to achieve desired material properties. The flexible (aminomethyl) acetate side chain, capable of forming hydrogen bonds, combined with the potential for π-π stacking interactions from the phenanthrene core, provides a rich landscape for designing specific supramolecular architectures.

By modifying the substitution pattern on the phenanthrene ring or by co-crystallizing this compound with other molecules, it may be possible to direct the formation of specific crystal polymorphs. These polymorphs could exhibit distinct properties, such as different colors of fluorescence or varied charge-carrier mobilities. As seen in related systems, different packing modes and weak intermolecular interactions can lead to polymorphism, which is directly related to stimuli-responsive luminescence. rsc.org Understanding and controlling these solid-state structures will be key to unlocking the full potential of this compound in advanced materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (Phenanthren-1-ylmethylamino) acetate, considering steric hindrance from the phenanthrene moiety?

- Methodological Approach :

-

Coupling Agents : Use carbodiimide-based reagents (e.g., EDCI) to facilitate amide bond formation between phenanthren-1-ylmethylamine and acetic acid derivatives, as demonstrated in analogous acetate syntheses .

-

Solvent Optimization : Employ polar aprotic solvents (e.g., DCM or DMF) to enhance reaction efficiency while minimizing steric interference .

-

Reaction Monitoring : Track progress via TLC (Rf value calibration) and confirm completion using to detect residual starting materials .

-

Yield Improvement : Adjust molar ratios (e.g., 1.2:1 amine-to-acid ratio) and reaction time (12–24 hrs) based on steric bulk .

Table 1 : Example Reaction Conditions for Sterically Hindered Acetates

Parameter Optimal Range Reference Solvent DCM/DMF Coupling Agent EDCI/HOBt Reaction Temp. 0°C to RT

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Spectroscopy : Use and to confirm backbone structure (e.g., phenanthrene proton shifts at δ 7.5–8.5 ppm, acetate carbonyl at δ 170–175 ppm) .

- Mass Spectrometry : HRMS (ESI-TOF) to verify molecular ion peaks (e.g., [M+H]) with <2 ppm mass error .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .

Q. What protocols ensure the stability of this compound during storage?

- Stability Guidelines :

- Storage Conditions : Store in amber vials at –20°C under inert gas (N) to prevent photodegradation and hydrolysis .

- Solvent Selection : Use anhydrous DMSO or ethanol for stock solutions to minimize water-induced ester hydrolysis .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Computational Strategies :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electron density distribution and reactive sites (e.g., acetate group nucleophilicity) .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in water/ethanol mixtures) to predict solubility and aggregation behavior .

- Docking Studies : Model binding affinity with biological targets (e.g., enzyme active sites) using AutoDock Vina .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Conflict Resolution Framework :

- Meta-Analysis : Aggregate data across studies (e.g., IC values) and apply statistical weighting to address variability in assay conditions .

- Orthogonal Assays : Validate activity using multiple models (e.g., in vitro enzyme inhibition + cell-based assays) .

- Structural Confounders : Control for impurities (e.g., residual solvents) via LC-MS and batch-to-batch reproducibility testing .

Q. How do advanced techniques like in situ NMR elucidate the dynamic behavior of this compound in supramolecular assemblies?

- Experimental Design :

- Real-Time Monitoring : Use in situ at variable temperatures (25–60°C) to track self-assembly kinetics .

- Cryo-EM : Resolve nanostructures (e.g., micelles or vesicles) formed in aqueous solutions at near-atomic resolution .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with host molecules (e.g., cyclodextrins) .

Key Considerations for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.